2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)propanamide
Overview
Description
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)propanamide is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a methyl group, as well as a cyclopenta[b]thiophene ring with a cyano group
Preparation Methods
The synthesis of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)propanamide typically involves multi-step organic reactions. The preparation begins with the synthesis of the pyrazole ring, followed by the introduction of the bromine and methyl substituents. The cyclopenta[b]thiophene ring is then synthesized separately, incorporating the cyano group. Finally, the two moieties are coupled through an amide bond formation under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The bromine atom on the pyrazole ring can be oxidized to form a bromo-oxide derivative.
Reduction: The cyano group can be reduced to an amine under hydrogenation conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like mCPBA, reducing agents like LiAlH4, and coupling reagents like Pd(PPh3)4 .
Scientific Research Applications
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anti-cancer, or antimicrobial activities.
Materials Science: The compound can be utilized in the development of organic semiconductors or as a building block for novel polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine and cyano groups can enhance its binding affinity and specificity towards these targets. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)propanamide include:
2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)propanamide: Similar structure but with a chlorine substituent instead of bromine.
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(3-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)propanamide: Similar structure but with an amino group instead of a cyano group.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
2-(4-bromo-3-methylpyrazol-1-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4OS/c1-8-12(16)7-20(19-8)9(2)14(21)18-15-11(6-17)10-4-3-5-13(10)22-15/h7,9H,3-5H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQNTBMOMNRZTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)C(C)C(=O)NC2=C(C3=C(S2)CCC3)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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